molecular formula C7H4INO B1588317 2-Hydroxy-5-iodo-benzonitrile CAS No. 685103-95-1

2-Hydroxy-5-iodo-benzonitrile

Cat. No. B1588317
Key on ui cas rn: 685103-95-1
M. Wt: 245.02 g/mol
InChI Key: LWXJFPSARBURQS-UHFFFAOYSA-N
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Patent
US08975400B2

Procedure details

To a solution of 2-hydroxy-benzonitrile (47.6 g, 0.400 mmol) in CH3CN (500 mL) was added CF3SO3H (40 mL) dropwise at 0° C. The reaction mixture was stirred at 0° C. for 20 min, and then NIS (108 g, 0.48 mmol) was added. The mixture was stirred at room temperature overnight, then concentrated, diluted with H2O (300 mL) and extracted with EA (300 mL×3). Combined organic portions were dried over sodium sulfate, filtered and reconcentrated. Purification via column chromatography on silica gel (petroleum ether/ethyl acetate=5/1) afforded the title product (80 g) as a white solid.
Quantity
47.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
108 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].C(S(O)(=O)=O)(F)(F)F.C1C(=O)N([I:25])C(=O)C1>CC#N>[OH:1][C:2]1[CH:9]=[CH:8][C:7]([I:25])=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
47.6 g
Type
reactant
Smiles
OC1=C(C#N)C=CC=C1
Name
Quantity
40 mL
Type
reactant
Smiles
C(F)(F)(F)S(=O)(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
108 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with H2O (300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EA (300 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic portions were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Purification via column chromatography on silica gel (petroleum ether/ethyl acetate=5/1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC1=C(C#N)C=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: CALCULATEDPERCENTYIELD 81626.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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